molecular formula C9H18O2S B13735105 Heptyl mercaptoacetate CAS No. 39583-10-3

Heptyl mercaptoacetate

Cat. No.: B13735105
CAS No.: 39583-10-3
M. Wt: 190.31 g/mol
InChI Key: GBJFQMKBFBYNPC-UHFFFAOYSA-N
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Description

Heptyl mercaptoacetate, also known as acetic acid, mercapto-, heptyl ester, is an organic compound with the molecular formula C9H18O2S. It is a colorless liquid with a strong, unpleasant odor. This compound contains both a thiol (mercaptan) and an ester functional group, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with heptanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Heptyl mercaptoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Heptanol and mercaptoacetic acid.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Heptyl mercaptoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives .

Mechanism of Action

Heptyl mercaptoacetate exerts its effects primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The ester group also plays a role in the compound’s reactivity, allowing it to participate in esterification and transesterification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl mercaptoacetate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in the production of certain polymers and coatings .

Properties

CAS No.

39583-10-3

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

heptyl 2-sulfanylacetate

InChI

InChI=1S/C9H18O2S/c1-2-3-4-5-6-7-11-9(10)8-12/h12H,2-8H2,1H3

InChI Key

GBJFQMKBFBYNPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CS

Origin of Product

United States

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